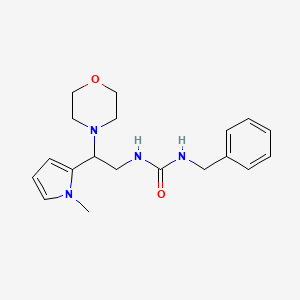

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

Description

1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a synthetic urea derivative featuring a benzyl group at the N1 position and a substituted ethyl chain at N3, terminating in a morpholine ring and a methylated pyrrole moiety. This compound’s structural complexity arises from its hybrid heterocyclic framework, which combines aromatic (benzyl, pyrrole) and aliphatic (morpholinoethyl) functionalities. Such design elements are common in medicinal chemistry for tuning solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name |

1-benzyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-22-9-5-8-17(22)18(23-10-12-25-13-11-23)15-21-19(24)20-14-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMZGMWOUYFFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s benzyl and morpholinoethyl groups distinguish it from analogs such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea . Key differences include:

- N3 Substituent: The morpholinoethyl chain introduces a polar tertiary amine, improving aqueous solubility relative to pyrazole or imidazole-containing analogs (e.g., compounds 10–12 in ).

Table 1: Physicochemical Comparison of Urea Derivatives

*Estimated based on structural formula.

Hydrogen Bonding and Crystallography

The morpholino group in the target compound can act as both a hydrogen bond donor (via NH) and acceptor (via oxygen), facilitating interactions similar to those observed in 3-Methyl-4-(4-nitro-imidazol-1-ylmethyl)-1-phenyl-1H-pyrazole (12) . However, the benzyl group’s steric bulk may limit crystal packing efficiency compared to smaller substituents like ethyl. highlights that hydrogen-bonding patterns in urea derivatives are critical for crystal stability and solubility, suggesting the target’s morpholine and pyrrole groups could promote distinct supramolecular architectures .

Biological Activity

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from various sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

- Formation of the Urea Moiety : The urea bond is formed by reacting an amine with an isocyanate.

- Introduction of the Morpholino Group : This can be achieved through nucleophilic substitution.

- Benzyl and Pyrrole Substitutions : These are introduced through electrophilic aromatic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell division:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| ARAP 22 | 0.05 | Inhibition of tubulin polymerization |

| ARAP 27 | 0.07 | Inhibition of Hedgehog signaling pathway |

These findings suggest that derivatives of urea can effectively target cancer cell growth by disrupting microtubule dynamics and signaling pathways related to cell proliferation .

Neuropharmacological Effects

In the realm of neuropharmacology, compounds structurally related to this compound have been investigated for their ability to modulate amyloid beta-induced mitochondrial dysfunction. For example, certain pyrrole derivatives have demonstrated protective effects against mitochondrial permeability transition pore (mPTP) opening:

These results indicate that such compounds may play a role in neuroprotection, particularly in conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives indicated that specific modifications to the urea structure enhanced anticancer activity against various cancer cell lines. The compound demonstrated a significant reduction in cell viability in vitro and was effective against multidrug-resistant cell lines .

Case Study 2: Neuroprotective Effects

In another investigation, a related compound was tested for its effects on neuronal cell lines exposed to amyloid beta. The results showed that treatment with this compound led to improved mitochondrial function and reduced oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.